SLUPP-417 is a compound that has garnered attention in the scientific community due to its unique properties and potential applications. While specific information on SLUPP-417 is limited, it is essential to analyze its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications to provide a comprehensive understanding.
SLUPP-417 is classified as a synthetic organic compound. Its classification may fall under various categories depending on its functional groups and structural characteristics. Typically, compounds like SLUPP-417 are categorized based on their biological activities or chemical functionalities, which could include roles as pharmaceuticals, agrochemicals, or materials science applications.
The synthesis of SLUPP-417 likely involves standard organic synthesis techniques that may include:
While specific technical details about SLUPP-417's synthesis are not available in the provided sources, the general principles of organic synthesis apply.
The molecular structure of SLUPP-417 can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. These methods provide insights into:
Unfortunately, precise structural data for SLUPP-417 is not available from the search results.
The chemical reactivity of SLUPP-417 can be explored through various types of reactions:
The mechanism of action of SLUPP-417 would typically involve:
Data regarding the specific mechanism of action for SLUPP-417 is not available from the current sources.
The physical and chemical properties of SLUPP-417 would include:
Relevant data or analyses for these properties are not provided in the search results.
SLUPP-417 may have various applications in scientific research, including:
SLUPP-417 (C₂₁H₂₃N₃O; MW: 333.44 g/mol) represents a breakthrough in addressing multidrug-resistant Gram-negative bacteria. This synthetic small molecule belongs to the efflux pump inhibitor (EPI) class, specifically targeting the AcrAB-TolC tripartite efflux system in Escherichia coli. Its discovery emerged from collaborative research between Saint Louis University, University of Oklahoma, and Oak Ridge National Laboratory, aiming to combat antibiotic resistance by rejuvenating existing antibiotics rendered ineffective through bacterial efflux mechanisms [3] [5].
Unlike conventional antibiotics, SLUPP-417 operates as a bacterial adjuvant by binding to the membrane fusion protein AcrA. This unique mechanism disrupts the assembly of the AcrAB-TolC pump—a primary resistance driver in Gram-negative pathogens. Crucially, SLUPP-417 penetrates the outer membrane barrier, a longstanding challenge in EPI development [3] [5]. Its chemical structure features an acrylamide scaffold with imidazole and isopropylphenyl moieties, enabling precise interactions with AcrA (SMILES: O=C(NC₁=CC=C(C₂=NCCN₂)C=C₁)/C=C/C₃=CC=C(C(C)C)C=C₃) [3] [7].
Table 1: Key Chemical Identifiers of SLUPP-417
Property | Value |
---|---|
IUPAC Name | (E)-N-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-3-(4-isopropylphenyl)acrylamide |
Molecular Formula | C₂₁H₂₃N₃O |
Exact Mass | 333.1841 Da |
InChI Key | CXKARUGMFISLBH-LFYBBSHMSA-N |
Synonyms | SLUPP417, CHEMBL4059529, GLXC-10476 |
CAS Registry | Not publicly assigned |
The primary research objectives for SLUPP-417 focus on:
The theoretical significance lies in its potential to overcome intrinsic resistance in Gram-negative bacteria. By disabling efflux pumps, SLUPP-417 could extend the clinical lifespan of antibiotics facing obsolescence. This approach addresses the antimicrobial discovery void—only 15% of developmental candidates target Gram-negative pathogens [5]. Studies demonstrate that SLUPP-417 reduces novobiocin’s MIC by >128-fold in resistant E. coli, confirming its role in re-sensitizing pathogens [3].
This analysis adheres to explicitly defined boundaries to ensure focused investigation:
Table 2: Scope and Delimitations of SLUPP-417 Research
Dimension | Scope | Delimitations |
---|---|---|
Population | E. coli strains | Excludes other Gram-negative bacteria (e.g., Pseudomonas) |
Conceptual | AcrAB-TolC inhibition & antibiotic synergy | Excludes bactericidal mechanisms or biofilm disruption |
Methodological | In vitro assays & molecular docking | Excludes in vivo pharmacokinetic studies |
Temporal | Pre-2025 research findings | Excludes unpublished clinical data |
Analytical | Physicochemical characterization | Excludes toxicology or metabolic profiling |
Justifications:
These delimitations acknowledge constrained generalizability to other bacterial systems but enable rigorous analysis within defined parameters [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7